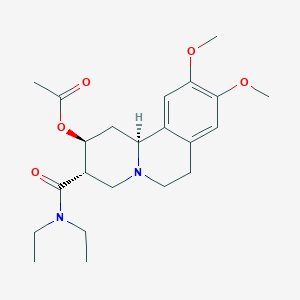

(2S,3S,11bS)-benzquinamide

Description

(2S,3S,11bS)-Benzquinamide is a stereoisomer of benzquinamide, a benzo[a]quinolizine derivative with the molecular formula C₂₃H₃₄N₂O₅ (based on its acetate ester form) . Its structure includes three stereocenters at positions 2, 3, and 11b, leading to distinct pharmacological properties. Benzquinamide is historically recognized as an antiemetic agent (e.g., Emete-Con) but has also been studied for its interactions with central nervous system targets . The (2S,3S,11bS) configuration is critical to its activity, as stereochemistry profoundly influences binding affinity and metabolic stability in similar compounds .

Properties

Molecular Formula |

C22H32N2O5 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[(2S,3S,11bS)-3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate |

InChI |

InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3/t17-,18-,19-/m0/s1 |

InChI Key |

JSZILQVIPPROJI-FHWLQOOXSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)C)OC)OC |

Canonical SMILES |

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Stereochemical Relationships

Benzquinamide shares structural and stereochemical similarities with dihydrotetrabenazine (DHTBZ) isomers, particularly those derived from tetrabenazine (TBZ), a VMAT2 inhibitor used in Huntington’s disease (Table 1). Key analogues include:

- (2R,3R,11bR)-DHTBZ: The enantiomer of (2S,3S,11bS)-DHTBZ, notable for its high VMAT2 affinity .

- (2S,3R,11bR)-DHTBZ and (2R,3S,11bS)-DHTBZ : β-DTBZ isomers with lower binding potency .

- (2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-hexahydroquinolizine: A structurally distinct derivative with similar stereochemistry but differing substituents .

Table 1: Structural and Stereochemical Comparison

| Compound | Key Substituents | Stereochemistry | Primary Target |

|---|---|---|---|

| (2S,3S,11bS)-Benzquinamide | Diethylcarbamyl, acetate ester | 2S,3S,11bS | Antiemetic/CNS |

| (2R,3R,11bR)-DHTBZ | Reduced ketone, hydroxyl group | 2R,3R,11bR | VMAT2 |

| (2S,3S,11bS)-DHTBZ | Reduced ketone, hydroxyl group | 2S,3S,11bS | VMAT2 (weak) |

| (2S,3S,11bS)-3-Isobutyl | Isobutyl, dimethoxy groups | 2S,3S,11bS | Undisclosed |

Pharmacological Activity and Binding Affinity

The (2S,3S,11bS) configuration is associated with reduced VMAT2 inhibition compared to its enantiomers. For example:

- (2R,3R,11bR)-DHTBZ exhibits potent VMAT2 inhibition (IC₅₀ = 6.11 nM in rats), while (2S,3S,11bS)-DHTBZ shows markedly weaker activity (IC₅₀ = 129 nM) .

- In binding assays, (2S,3S,11bS)-DHTBZ has a Kᵢ value of 23.70 ± 2.35 mM, over 6,000-fold less potent than its (2R,3R,11bR) counterpart (Kᵢ = 3.96 ± 0.40 nM) .

Table 2: Pharmacological Comparison of Key Analogues

Pharmacokinetics and Metabolic Pathways

- DHTBZ Isomers: Formed in vivo from TBZ reduction. (2S,3S,11bS)-DHTBZ is a minor metabolite with shorter half-life compared to (2R,3R,11bR)-DHTBZ, contributing to its weaker clinical efficacy .

Discussion of Discrepancies and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.